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Compound of Interest

Compound Name: RO5353

Cat. No.: B10776096

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of RO5353, a potent and orally
active small-molecule inhibitor of the p53-MDM2 interaction. This guide details its chemical
structure, physicochemical properties, mechanism of action, pharmacological data, and

relevant experimental protocols, making it a valuable resource for researchers in oncology and
drug discovery.

Core Chemical Properties

RO5353 is a complex heterocyclic compound with a spiro-pyrrolidine core structure. Its key
chemical identifiers and properties are summarized below.
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Property Value Reference

(2S,3R,4R,5R)-N-(4-
Carbamoyl-2-
methoxyphenyl)-2'-chloro-4-(3-
chloro-2-fluorophenyl)-2-

IUPAC Name [1]
neopentyl-5'-oxo-4',5'-
dihydrospiro[pyrrolidine-3,6'-
thieno[3,2-b]pyrrole]-5-
carboxamide

Chemical Formula C29H29CI2FN404S [1]
Molecular Weight 619.53 g/mol [1]
Exact Mass 618.1271 [1]
CAS Number 1360821-61-9 [1]
Synonyms RO-5353, RO 5353 [1]

Mechanism of Action: Restoring p53 Tumor
Suppression

RO5353 functions by disrupting the interaction between the tumor suppressor protein p53 and
its primary negative regulator, Murine Double Minute 2 (MDM2).[1][2][3][4] In many cancers
with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of
MDM2, which binds to p53 and promotes its degradation via the proteasome.[3]

By binding to MDM2, RO5353 blocks the p53-MDM2 interaction, leading to the stabilization
and activation of p53.[3] Activated p53 can then regulate the transcription of its target genes,
inducing cellular responses such as cell cycle arrest and apoptosis, thereby suppressing tumor
growth.[3][5]

Crystal structure analysis reveals that RO5353 occupies key pockets on the MDM2 protein that
are essential for p53 binding. Specifically, the 3-chloro-2-fluorophenyl group binds to the Leu26
pocket, the neopentyl group occupies the Phel9 pocket, and the 2-chlorothienyl[3,2-b]pyrrol-5-
one moiety is buried within the deep Trp23 pocket.[3]
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p53-MDM2 signaling pathway and the inhibitory action of RO5353.

Pharmacological Data

RO5353 has demonstrated high potency in both biochemical and cellular assays, showing

selective activity in cancer cells with wild-type p53.

Biochemical and Cellular Activity
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Cell Selectivity
e
Assay Type . ICs0 (NM) (Mutant vs. WT  Reference
Line/Target
p53)
Biochemical
o MDM2 6 N/A [3]
Binding Assay
Antiproliferative
SJSA (WT p53) 9 > 2777-fold [3]
Assay (MTT)
Antiproliferative HCT116 (WT
100 > 250-fold [3]
Assay (MTT) p53)
Antiproliferative
RKO (WT p53) 130 > 192-fold [3]
Assay (MTT)
Antiproliferative SW480 (Mutant
> 25,000 N/A [3]

Assay (MTT)

p53)

In Vivo Efficacy and Pharmacokinetics

In vivo studies using human osteosarcoma (SJSA1) xenografts in nude mice have shown

significant dose-dependent anti-tumor activity.

Study Type Animal Model Dosing Outcome Reference
Xenograft SJSAL Nude 3 mg/kg QD Significant tumor

Efficacy Mice (Oral) growth inhibition

Xenograft SJSA1 Nude 10 mg/kg QD Tumor 3]

Efficacy Mice (Oral) regression

Pharmacokinetic profiling in male C57 mice revealed an excellent profile for oral administration.
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Oral Dosing (5

PK Parameter IV Dosing (1 mgl/kg) malkg) Reference
CL (mL/min/kg) 7.5 N/A [3]
Vdss (L/kg) 1.0 N/A [3]
ta/2 (h) 2.3 2.3 [3]
AUCINf (UM*h) 2.1 11.2 [3]
Cmax (uM) N/A 2.6 [3]
Bioavailability (F%) N/A 100% [3]

Key Experimental Protocols

The following methodologies are based on the primary research that characterized RO5353.[3]

[5]

Homogeneous Time-Resolved Fluorescence (HTRF)
Binding Assay

This biochemical assay quantifies the ability of RO5353 to inhibit the p53-MDM2 interaction.

e Reagents: GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled
anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).

e Procedure:

[e]

Test compounds (like RO5353) are serially diluted in DMSO and added to a 384-well
plate.

[¢]

MDMZ2 protein and p53 peptide are added to the wells and incubated.

[e]

Anti-GST antibody and Streptavidin-XL665 are added.

o

The plate is incubated to allow for binding and FRET signal development.
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» Detection: The plate is read on a suitable HTRF reader, measuring fluorescence at 620 nm
(donor) and 665 nm (acceptor). The ratio of these signals is calculated.

e Analysis: ICso values are determined by plotting the HTRF signal ratio against the compound
concentration and fitting the data to a four-parameter logistic model.

MTT Cellular Proliferation Assay
This assay measures the cytotoxic or cytostatic effects of RO5353 on cancer cell lines.

e Cell Culture: Human cancer cell lines (e.g., SJSA-1, SW480) are cultured in appropriate
media and seeded into 96-well plates.

o Compound Treatment: After allowing cells to adhere, they are treated with various
concentrations of RO5353 for a specified period (e.g., 72 hours).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated, allowing viable cells to metabolize MTT into formazan
crystals.

e Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to
dissolve the formazan crystals, resulting in a colored solution.

o Measurement: The absorbance of the solution is measured using a microplate reader at a
specific wavelength (e.g., 570 nm).

e Analysis: The percentage of cell viability is calculated relative to untreated control cells, and
ICso values are derived from dose-response curves.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of RO5353 in a living organism.
e Animal Model: Athymic nude mice are used.

e Tumor Implantation: Human cancer cells (e.g., SISA-1) are injected subcutaneously into the
flank of each mouse.
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Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 200 mm3).

Treatment: Mice are randomized into vehicle control and treatment groups. RO5353 is
administered orally once daily (QD) at specified doses.

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Endpoint: The study is concluded after a set duration or when tumors in the control group
reach a maximum allowed size. Efficacy is determined by comparing tumor growth between
treated and control groups.
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In Vitro Discovery & Validation
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Workflow for the evaluation of p53-MDM2 inhibitors like RO5353.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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